molecular formula C19H21NO4 B1416018 3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid CAS No. 927801-66-9

3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid

Cat. No.: B1416018
CAS No.: 927801-66-9
M. Wt: 327.4 g/mol
InChI Key: AKRCDCFVEFQHFY-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a biphenyl carboxylic acid structure. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid primarily involves its ability to act as a protected amine. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid is unique due to its biphenyl core, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns .

Properties

CAS No.

927801-66-9

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-6-4-7-14(10-13)15-8-5-9-16(11-15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

AKRCDCFVEFQHFY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1(CC(=CC=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid
Reactant of Route 2
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid
Reactant of Route 3
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid
Reactant of Route 4
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid
Reactant of Route 5
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid
Reactant of Route 6
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid

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